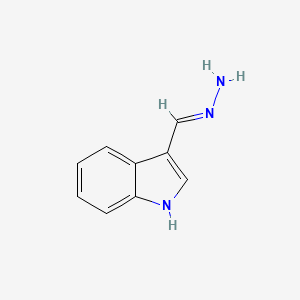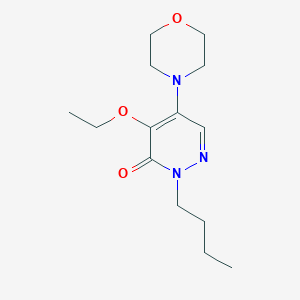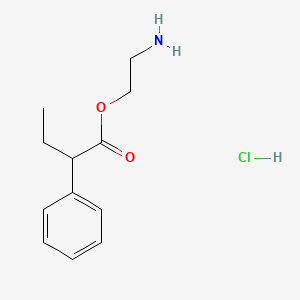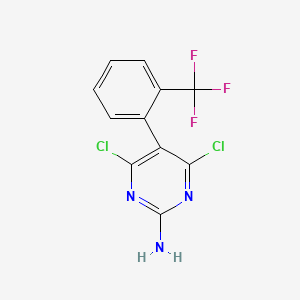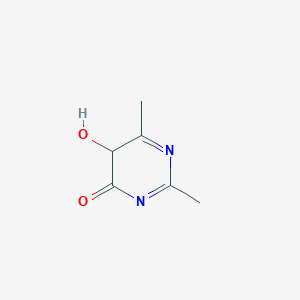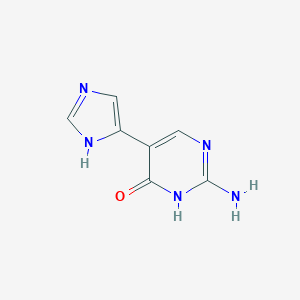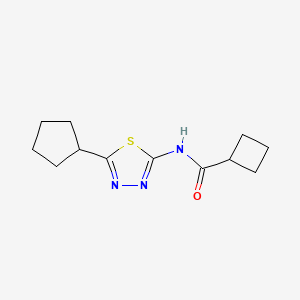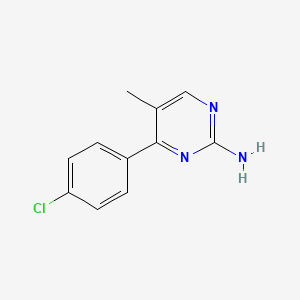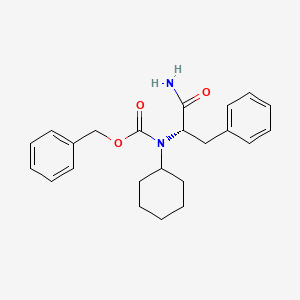
N-CyclohexylDL-Z-Phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl DL-Z-Phenylalaninamide is a chemical compound with the molecular formula C23H28N2O3 and a molecular weight of 380.49 g/mol . It is known for its unique structure, which includes a cyclohexyl group, a phenylalanine derivative, and an amide linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl DL-Z-Phenylalaninamide typically involves the reaction of cyclohexylamine with a protected form of phenylalanine. The process includes several steps:
Protection of Phenylalanine: Phenylalanine is protected using a suitable protecting group to prevent unwanted reactions.
Amidation Reaction: The protected phenylalanine is then reacted with cyclohexylamine under controlled conditions to form the amide bond.
Deprotection: The protecting group is removed to yield the final product, N-Cyclohexyl DL-Z-Phenylalaninamide.
Industrial Production Methods
Industrial production of N-Cyclohexyl DL-Z-Phenylalaninamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Using continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-Cyclohexyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
N-Cyclohexyl DL-Z-Phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Cyclohexyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein-Protein Interactions: It can modulate interactions between proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds
N-Cyclohexyl DL-Phenylalanine: Lacks the amide linkage present in N-Cyclohexyl DL-Z-Phenylalaninamide.
N-Cyclohexyl DL-Alanine: Contains an alanine derivative instead of phenylalanine.
N-Cyclohexyl DL-Tyrosine: Features a tyrosine derivative, differing in the aromatic ring structure.
Uniqueness
N-Cyclohexyl DL-Z-Phenylalaninamide is unique due to its specific combination of a cyclohexyl group, phenylalanine derivative, and amide linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
属性
分子式 |
C23H28N2O3 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-cyclohexylcarbamate |
InChI |
InChI=1S/C23H28N2O3/c24-22(26)21(16-18-10-4-1-5-11-18)25(20-14-8-3-9-15-20)23(27)28-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H2,24,26)/t21-/m0/s1 |
InChI 键 |
XBKVZLGVLNTTMZ-NRFANRHFSA-N |
手性 SMILES |
C1CCC(CC1)N([C@@H](CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1CCC(CC1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
